3-Benzyloxy-5-iodopyridine

Vue d'ensemble

Description

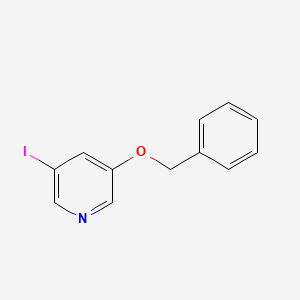

3-Benzyloxy-5-iodopyridine is a chemical compound with the following characteristics:

- Chemical Formula : C₁₁H₈INO

- Molecular Weight : Approximately 307.09 g/mol

- Structure : It consists of a pyridine ring substituted with an iodine atom and a benzyloxy group.

2.

Synthesis Analysis

The synthesis of 3-Benzyloxy-5-iodopyridine involves various methods, including:

- Iodination of 3-Benzyloxy-pyridine : This reaction typically employs iodine and a suitable oxidant to introduce the iodine atom at the desired position.

- Substitution Reactions : Benzyloxy groups can be introduced using benzyl halides or other benzylation reagents.

3.

Molecular Structure Analysis

The molecular structure of 3-Benzyloxy-5-iodopyridine comprises a pyridine ring fused with an iodine atom and a benzyloxy group. The benzyloxy moiety provides steric bulk and influences its reactivity.

4.

Chemical Reactions Analysis

- Substitution Reactions : The benzyloxy group can undergo nucleophilic substitution reactions, leading to the modification of the compound.

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be employed to functionalize the pyridine ring.

- Reductive Elimination : Removal of the benzyloxy group can occur under appropriate conditions.

5.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely has a specific melting point.

- Solubility : It may exhibit solubility in certain solvents.

- Stability : Stability under various conditions (light, temperature, etc.) is essential.

7.

Applications De Recherche Scientifique

Antitumor Agents Synthesis : A key application of compounds related to 3-Benzyloxy-5-iodopyridine is in the synthesis of antitumor agents. One study describes the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent for clinical testing, developed from 2'-deoxy-5-iodouridine (Yamashita et al., 1989).

Catalytic Aminocarbonylation : Another application is in catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, for the synthesis of N-substituted nicotinamide related compounds. This process is significant in the formation of compounds with potential biological importance (Takács et al., 2007).

Synthesis of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : A study discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives. This finding is crucial for the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).

Synthesis of Pyridine Alkaloids : 3-Benzyloxy-5-iodopyridine derivatives are utilized in the synthesis of pyridine alkaloids, such as theonelladins and niphatesine, which have biological activity. This synthesis involves palladium-catalyzed cross-coupling processes (Larock & Wang, 2002).

Vibrational Studies of Monosubstituted Halogenated Pyridines : The vibrational properties of monosubstituted halogenated pyridines, including 2- and 3-iodopyridine, have been studied. Such studies are important in understanding the structural and electronic properties of these compounds (Abdel‐Shafy et al., 1977).

Synthesis of Antimicrobial Compounds : Research includes the synthesis of 5-iodopyrimidine analogs with potential antimicrobial activity. This shows the relevance of iodopyridine derivatives in developing new antimicrobial agents (Goudgaon et al., 2009).

Synthesis of FLAP Inhibitors : Studies on 5-lipoxygenase-activating protein (FLAP) inhibitors involve the use of pyridine derivatives, highlighting the importance of such compounds in medicinal chemistry for the development of new therapeutic agents (Stock et al., 2011).

Synthesis of Trifluoromethyl-Substituted Pyridines : The preparation of trifluoromethyl-substituted pyridines from iodopyridines, including 3-iodopyridine, demonstrates their use in creating compounds with varied electronic and structural properties, valuable in chemical research (Cottet & Schlosser, 2002).

Antiviral Activity Studies : Compounds derived from 5-iodopyridines have been evaluated for their antiviral activity against human immunodeficiency virus, showcasing the potential of these derivatives in developing antiviral therapies (Warshaw & Watanabe, 1990).

Safety And Hazards

- Toxicity : Assess the compound’s toxicity profile.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Consider its impact on the environment.

8.

Orientations Futures

- Biological Studies : Investigate its potential as a drug candidate.

- Synthetic Methods : Explore novel synthetic routes.

- Structure–Activity Relationships (SAR) : Correlate structure with biological activity.

Propriétés

IUPAC Name |

3-iodo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJDXRCEJELMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-5-iodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)

![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)

![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)

![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)